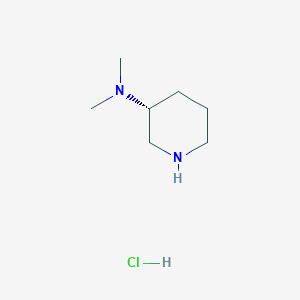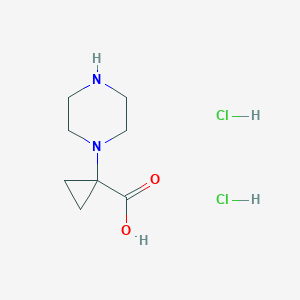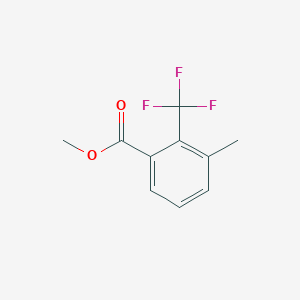
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(1H-indol-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(1H-indol-3-yl)acetamide is a chemical compound with significant implications in both scientific research and industrial applications. This compound is known for its complex structure and diverse functional groups, which grant it unique reactivity and utility in various fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(1H-indol-3-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the procurement of dimethylamine, methoxy-1,3,5-triazine, and indole-3-acetate.
Formation of Intermediate Compounds: Through a series of nucleophilic substitution reactions, dimethylamine reacts with methoxy-1,3,5-triazine to form a substituted triazine derivative.
Final Coupling Reaction: This triazine derivative is then coupled with indole-3-acetate under acidic or basic conditions to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may utilize continuous flow reactors for enhanced efficiency and yield. Process optimization includes controlling temperature, pressure, and reactant concentrations to maximize output while minimizing byproducts.
化学反应分析
Types of Reactions It Undergoes: N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(1H-indol-3-yl)acetamide can participate in a variety of chemical reactions:
Oxidation: The presence of the indole ring allows for oxidative transformations, leading to the formation of quinone-type structures.
Reduction: The compound can undergo reduction reactions, particularly at the triazine ring, to yield partially or fully reduced derivatives.
Substitution: The dimethylamino and methoxy groups on the triazine ring can be targets for nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can facilitate oxidation.
Reduction: Catalytic hydrogenation or metal hydride reagents are commonly used for reduction.
Substitution: Various nucleophiles, including halides and amines, can be employed under mild to moderate conditions.
Major Products: The major products of these reactions are often derivatives of the original compound, with modifications primarily occurring on the triazine ring or the indole moiety.
科学研究应用
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(1H-indol-3-yl)acetamide has a broad range of scientific research applications:
Chemistry: Utilized as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interaction with biological macromolecules, including proteins and nucleic acids.
Medicine: Investigated for its pharmacological properties, including potential anti-cancer or antimicrobial activities.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
作用机制
Mechanism and Molecular Targets: The exact mechanism of action for this compound depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The indole moiety is known to engage in π-π stacking interactions with aromatic amino acids in proteins, influencing molecular recognition processes.
Pathways Involved: Pathways influenced by N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(1H-indol-3-yl)acetamide can include signal transduction, gene expression regulation, and metabolic processes, depending on its biological target.
相似化合物的比较
When compared to other similar compounds, N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(1H-indol-3-yl)acetamide stands out due to its unique combination of functional groups. Similar compounds include:
N-((4-chloro-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(1H-indol-3-yl)acetamide
N-((4-(dimethylamino)-6-chloro-1,3,5-triazin-2-yl)methyl)-2-(1H-indol-3-yl)acetamide
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrolyl-3-yl)acetamide
Hope this detailed article helps you! Let me know if there's any other topic you want to dive into.
属性
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2-(1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c1-23(2)16-20-14(21-17(22-16)25-3)10-19-15(24)8-11-9-18-13-7-5-4-6-12(11)13/h4-7,9,18H,8,10H2,1-3H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYLBFSMFKLOHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)CC2=CNC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B2480672.png)


![2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B2480677.png)

![6-imino-7-(2-methoxyethyl)-N-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2480682.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2480683.png)
![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2480687.png)

![3-(4-chloro-3-methylphenoxy)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2480691.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2480692.png)
![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-fluoropropanoic acid](/img/structure/B2480693.png)


